molecular formula C10H20O B150136 Neoisomenthol CAS No. 491-02-1

Neoisomenthol

Cat. No. B150136
CAS RN: 491-02-1
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-OPRDCNLKSA-N
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Description

Neoisomenthol is a stereoisomer of menthol, which is a cyclic monoterpenoid. It is found in the essential oil of Mentha spp. and is known for its cooling effects, making it a popular additive in food, cosmetics, and medicines. The stereochemistry of neoisomenthol is of particular interest due to its implications in flavor, fragrance, and potential therapeutic applications .

Synthesis Analysis

The synthesis of neoisomenthol is a critical step in the production of menthol. The heterogeneously catalyzed epimerisation of neomenthol and isomenthol is a key process, as described in the Symrise process. This involves the conversion of these isomers under industrial conditions, which include temperatures ranging from 150 to 210°C and hydrogen pressures of 0.8 to 7.5 MPa. The reaction model for this process has been optimized based on kinetic and thermodynamic parameters, which are crucial for the efficient production of menthol .

Molecular Structure Analysis

The molecular structure of neoisomenthol has been analyzed through a combination of experimental and theoretical data. This includes the use of optical rotation data and low-temperature NMR to determine the absolute configuration of neoisomenthol. The study has highlighted the importance of using a mix of experimental and calculated data to resolve discrepancies found in the literature and to provide a stringent proof of the absolute configuration of neoisomenthol and its derivatives .

Chemical Reactions Analysis

Neoisomenthol has been studied for its chemical reactivity, particularly in the context of its anticancer potential. It has been found to exhibit significant activity against human epidermoid carcinoma cells by affecting tubulin polymerization and inhibiting hyaluronidase activity. These actions are crucial in preventing tumor growth, metastasis, and angiogenesis. The molecular targets of neoisomenthol have been further confirmed through quantitative real-time PCR analysis and molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of neoisomenthol contribute to its organoleptic characteristics, which are important for its use in various applications. The enantioselective preparation of neoisomenthol derivatives has been described, starting from geraniol. These derivatives have been shown to possess organoleptic properties, which are likely related to their stereochemical configuration. The safety of neoisomenthol has also been evaluated through in silico, ex vivo, and in vivo approaches, indicating that it is safe at certain dosages .

Scientific Research Applications

Stereochemical Analysis

Neoisomenthol's stereochemistry, a key aspect of its scientific applications, has been extensively studied. Reinscheid and Reinscheid (2016) conducted a detailed study analyzing menthol isomers, including neoisomenthol, using both experimental and theoretical data. Their work was crucial in determining the absolute configuration of neoisomenthol, which has seen inconsistencies in structural representations in past literature. This research is foundational for understanding the molecular structure and behavior of neoisomenthol in various applications (Reinscheid & Reinscheid, 2016).

Anticancer Potential

A significant application of neoisomenthol is in the field of cancer research. Fatima et al. (2021) discovered that neomenthol (a stereoisomer of neoisomenthol) exhibits anticancer properties, specifically against human epidermoid carcinoma cells. The study highlighted neomenthol's ability to inhibit hyaluronidase activity and affect tubulin polymerization, crucial factors in tumor growth, metastasis, and angiogenesis. This suggests potential applications of neoisomenthol in similar contexts (Fatima et al., 2021).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, neoisomenthol has been a subject of interest. Zubareva et al. (1989) studied the hydrogenation of menthone-isomenthone mixtures, where neoisomenthol was predominantly formed using specific catalysts. This research is significant for understanding and improving the synthetic pathways for producing neoisomenthol and its isomers, which are valuable in various industrial applications (Zubareva, Klabunovskii, & Kheifits, 1989).

Mass Spectrometry and Chromatography

Neoisomenthol has also been studied in the context of mass spectrometry and gas chromatography. Dekic et al. (2021) created comprehensive mass spectral and chromatographic data libraries for a series of esters of diastereomeric menthols, including neoisomenthol. This research is vital for accurate identification and analysis of neoisomenthol in various substances, particularly in the food industry where it is used for its aroma properties (Dekic, Radulović, Selimović, & Boylan, 2021).

properties

IUPAC Name

(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1
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InChI Key

NOOLISFMXDJSKH-OPRDCNLKSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)O)C(C)C
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Molecular Formula

C10H20O
Record name D,L-MENTHOL
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DSSTOX Substance ID

DTXSID80895815
Record name (+)-Neoisomenthol
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid, Solid/cool minty aroma
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
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Boiling Point

421 °F at 760 mmHg (NTP, 1992)
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone, Practically insoluble to insoluble, Sparingly soluble (in ethanol)
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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Product Name

Neoisomenthol

CAS RN

89-78-1, 20752-34-5, 3623-52-7, 491-02-1
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Melting Point

100 °F (NTP, 1992), -8 °C
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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Name
maltose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
145.65 g
Type
solvent
Reaction Step One
[Compound]
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
0.1%

Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoisomenthol
Reactant of Route 2
Neoisomenthol
Reactant of Route 3
Neoisomenthol
Reactant of Route 4
Neoisomenthol
Reactant of Route 5
Neoisomenthol
Reactant of Route 6
Neoisomenthol

Citations

For This Compound
1,050
Citations
K Schulz, M Bertau, K Schlenz, S Malt, J Dreßler… - Analytica chimica …, 2009 - Elsevier
… (probably neoisomenthol). However, the concentrations were too low for quantification and we had no standard substance of neoisomenthol available to confirm the identity of the peak. …
Number of citations: 19 www.sciencedirect.com
D Dylong, PJC Hausoul, R Palkovits… - Flavour and …, 2022 - Wiley Online Library
… While the isomers isomenthol, neomenthol and neoisomenthol have a rather unpleasant smell with earthy and musty notes, menthol is associated with the typical fresh minty aroma and …
Number of citations: 17 onlinelibrary.wiley.com
A Fkyerat, R Tabacchi - Tetrahedron: Asymmetry, 1997 - Elsevier
… isomenthol and I-hydroxy neoisomenthol. Their tastes were … The (lR,3R,4R)-l-hydroxy neoisomenthol 7 was prepared … The (1 S,3S,4S)- 1-hydroxy neoisomenthol 8 was prepared …
Number of citations: 9 www.sciencedirect.com
D Schmitz, VA Shubert, T Betz, M Schnell - Frontiers in Chemistry, 2015 - frontiersin.org
… Furthermore, it confirms that menthol is indeed the main stereoisomer in the purchased sample, since isomenthol, neomenthol and neoisomenthol all have different rotational constants …
Number of citations: 43 www.frontiersin.org
J Read, WJ Grubb - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… By applying Ponndorf's method to dl-isomenthone, prepared from dl-isomenthol, we have now been able to isolate a pure specimen of dl-neoisomenthol from the product; but great care …
Number of citations: 6 pubs.rsc.org
W Tagaki, T Mitsui - Journal of the Agricultural Chemical Society of …, 1960 - Taylor & Francis
… On the other hand, the retention time of the second peak (Rt2, Table I) is just in the middle between individual retention time of (-)-neoisomenthol (II) and (-)-menthol (III)(Rt!, Table I). …
Number of citations: 10 www.tandfonline.com
MS Dekić, NS Radulović, ES Selimović, F Boylan - Food Chemistry, 2021 - Elsevier
A comprehensive data collection of mass spectral and gas chromatographic data of a series of esters of diastereomeric menthols (menthol, isomenthol, neomenthol, and neoisomenthol)…
Number of citations: 6 www.sciencedirect.com
SA Haut - Journal of Agricultural and Food Chemistry, 1985 - ACS Publications
… For example, the value for our (+)-neoisomenthol is less positive, indicating less contamination by (+)-isomenthol. Likewise, the value for (-)-menthone is more negative than a typical …
Number of citations: 19 pubs.acs.org
R Kjonaas, C Martinkus-Taylor, R Croteau - Plant physiology, 1982 - academic.oup.com
… The menthol dehydrogenase showed a pH optimum at 7.5, exhibited a K m for l-menthone of about 2.5 × 10 −4 m, and also reduced d-isomenthone to d-neoisomenthol. The …
Number of citations: 72 academic.oup.com
F Reinscheid, UM Reinscheid - Journal of Molecular Structure, 2016 - Elsevier
… of the absolute configuration (AC) of neoisomenthol. The neoiso forms are of special interest … We present a stringent proof of the AC of neoisomenthol based on literature information. To …
Number of citations: 8 www.sciencedirect.com

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